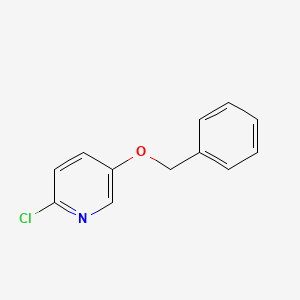

5-(Benzyloxy)-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUMNDLJGBUHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434180 | |

| Record name | 5-(Benzyloxy)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84611-43-8 | |

| Record name | 5-(Benzyloxy)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(phenylmethoxy)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-(Benzyloxy)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 84611-43-8

Chemical Name: 5-(Benzyloxy)-2-chloropyridine

Synonyms: 2-Chloro-5-(phenylmethoxy)pyridine

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Physicochemical Properties

Quantitative data for this compound is summarized below. These properties are critical for its application in synthetic chemistry, influencing reaction conditions, purification methods, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| Appearance | Off-white to light tan crystalline powder | |

| Melting Point | Not explicitly found in search results | |

| Boiling Point (Predicted) | 345.3 ± 27.0 °C | [1] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and methanol.[2] | |

| Storage | Sealed in a dry environment at 2-8°C.[3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the Williamson ether synthesis, a well-established and versatile method for forming ethers. The primary starting materials are 2-chloro-5-hydroxypyridine and a benzyl halide.

Synthesis of Precursor: 2-Chloro-5-hydroxypyridine

A common route to the precursor, 2-chloro-5-hydroxypyridine, involves the hydrolysis of an acetyl-protected intermediate.

Experimental Protocol:

-

Reaction Setup: 6-Chloropyridin-3-yl acetate is dissolved in methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Solid potassium carbonate is added to the solution.

-

Reaction: The mixture is stirred for approximately 2 hours.

-

Work-up: The volatile components are removed under reduced pressure. The residue is then diluted with ether and water.

-

Neutralization: The aqueous phase is neutralized to a pH of 7 by the addition of 1 N aqueous hydrochloric acid.

-

Extraction: The layers are separated, and the aqueous phase is extracted twice with ether.

-

Isolation: The combined organic extracts are dried over magnesium sulfate and concentrated to yield 2-chloro-5-hydroxypyridine as a white solid.[4]

Synthesis of this compound

The following is a generalized protocol for the Williamson ether synthesis to produce the title compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask, add a base such as potassium carbonate or sodium hydride.

-

Addition of Benzylating Agent: Benzyl chloride or benzyl bromide is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

-

Extraction: The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two key functional groups: the reactive 2-chloro position, which can undergo nucleophilic aromatic substitution, and the benzyloxy group, which can be deprotected to reveal a hydroxyl group for further functionalization.

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the preparation of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an important intermediate for the anticoagulant drug Betrixaban.[5]

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a synthetic intermediate allows for the creation of more complex molecules that target a wide range of biological pathways. The pyridine core is a common scaffold in medicinal chemistry, and its derivatives are known to interact with various enzymes and receptors.

Caption: Role of the compound in the synthesis of bioactive molecules.

References

- 1. 182556-72-5 CAS MSDS (4-(benzyloxy)-2-chloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 3. 84611-43-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

5-(Benzyloxy)-2-chloropyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 5-(Benzyloxy)-2-chloropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Compound Data

This compound is a substituted pyridine derivative valued for its utility as a building block in organic synthesis. The benzyloxy and chloro substituents provide distinct reactive sites for further molecular elaboration.

| Parameter | Value | References |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [2][3] |

| CAS Number | 84611-43-8 | [1][2] |

| Appearance | Not specified in search results | |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The logical workflow for the synthesis of this compound would likely proceed as follows:

References

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-chloropyridine from 2-chloro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(benzyloxy)-2-chloropyridine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying chemical principles, provides a comprehensive experimental protocol, and presents key analytical data for the starting materials and the final product.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2-chloro-5-hydroxypyridine and benzyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The first step involves the deprotonation of the hydroxyl group of 2-chloro-5-hydroxypyridine by a suitable base to form a more nucleophilic pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether, this compound.

For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often preferred to minimize potential side reactions, such as elimination.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-chloro-5-hydroxypyridine | C₅H₄ClNO | 129.54 | 155 |

| Benzyl bromide | C₇H₇Br | 171.04 | -3 to -1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | -61 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 84611-43-8 |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight ( g/mol ) | 219.67 |

| Appearance | White to off-white solid |

| Melting Point (°C) | 73-75 |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.12 (d, J=3.0 Hz, 1H), 7.42-7.30 (m, 6H), 7.25 (d, J=8.8 Hz, 1H), 5.08 (s, 2H) |

| Typical Yield | >90% |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-chloro-5-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Reaction pathway for the synthesis.

Caption: General experimental workflow.

Spectroscopic Analysis of 5-(Benzyloxy)-2-chloropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-chloropyridine is a substituted pyridine derivative of interest in synthetic organic chemistry, often serving as a versatile intermediate in the development of more complex molecular architectures, including those with potential pharmaceutical applications. Its structure combines the reactive 2-chloropyridine moiety with a benzyloxy group at the 5-position, offering multiple sites for chemical modification. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and quality control during synthesis and subsequent reactions.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible, experimentally derived spectra for this specific compound, this guide also outlines the expected spectral characteristics based on the analysis of its structural features and data from closely related analogues.

Predicted Spectroscopic Data

In the absence of dedicated experimental spectra in public databases, the following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 (Pyridine) | 7.20 - 7.40 | Doublet of Doublets (dd) | J(H3,H4) ≈ 8.5, J(H3,H6) ≈ 0.5 |

| H-4 (Pyridine) | 7.00 - 7.20 | Doublet of Doublets (dd) | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5 |

| H-6 (Pyridine) | 8.00 - 8.20 | Doublet (d) | J(H6,H4) ≈ 2.5 |

| Methylene (-CH₂-) | 5.10 - 5.30 | Singlet (s) | - |

| Phenyl (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine, C-Cl) | 150 - 155 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 115 - 120 |

| C-5 (Pyridine, C-O) | 155 - 160 |

| C-6 (Pyridine) | 140 - 145 |

| Methylene (-CH₂-) | 65 - 70 |

| Phenyl (C-ipso) | 135 - 140 |

| Phenyl (C-ortho, meta, para) | 125 - 130 |

Table 3: Predicted IR Spectroscopic Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3030 - 3100 | Medium-Weak |

| C-H stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Medium |

| C=N, C=C stretch (Pyridine ring) | 1550 - 1600 | Strong |

| C=C stretch (Phenyl ring) | 1450 - 1500 | Strong |

| C-O-C stretch (Ether) | 1200 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 219/221 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| [M-Cl]⁺ | 184 | Loss of chlorine. |

| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of a benzyl group. |

| [C₅H₄N]⁺ | 78 | Pyridyl fragment. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard pulse sequence would be used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum would be collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a solution.

-

Ionization: Electron Ionization (EI) is a common technique for generating the mass spectrum of small organic molecules, which would likely produce the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) or Chemical Ionization (CI) could also be employed for softer ionization.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer would be used to separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a synthesized compound like this compound is depicted below. This workflow ensures a comprehensive analysis, starting from the confirmation of the molecular weight to the detailed elucidation of its chemical structure.

Caption: Logical workflow for the spectroscopic characterization of this compound.

While experimentally obtained and published spectroscopic data for this compound is scarce, a combination of predictive methods and standard analytical protocols provides a solid framework for its characterization. The expected NMR, IR, and MS data presented in this guide serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental workflows will ensure the reliable and accurate determination of its structure and purity, which is critical for its application in research and development.

An In-depth Technical Guide to the Solubility of 5-(Benzyloxy)-2-chloropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Benzyloxy)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile based on the compound's structural features and data from analogous compounds. Furthermore, it outlines robust experimental protocols for the precise quantitative determination of its solubility, enabling researchers to generate accurate data for their specific applications.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₁₂H₁₀ClNO. Its structure, featuring a pyridine ring, a benzyl ether group, and a chlorine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, designing formulations, and ensuring efficient process scale-up in drug development and chemical manufacturing.

Predicted Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (the nitrogen atom in the pyridine ring and the ether oxygen) and non-polar (the benzene ring and the chloropyridine backbone) regions. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Based on the properties of structurally related compounds such as pyridine, 2-chloropyridine, and benzyl ethers, the following qualitative solubility profile can be predicted. Pyridine itself is miscible with a wide array of solvents, from water to non-polar hydrocarbons.[1][2][3] The presence of the larger, non-polar benzyloxy group is expected to decrease its solubility in highly polar solvents like water, while enhancing it in less polar organic solvents. Conversely, 2-chloropyridine exhibits slight solubility in water.[4] The purification of a similar compound, 2,5-dichloropyridine, using petroleum ether/ethyl acetate mixtures suggests its solubility in non-polar to moderately polar solvent systems.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The polar pyridine nitrogen and ether oxygen can engage in hydrogen bonding, but the large non-polar benzyloxy group and the overall molecular size will likely limit solubility, especially in water. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bonding network of protic solvents. The dipole-dipole interactions are expected to be favorable. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | These solvents offer a good balance of polarity to interact with the polar functionalities while also effectively solvating the non-polar aromatic rings. Purification of similar compounds often employs such solvents.[5] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The significant non-polar character imparted by the benzyl group and the aromatic rings suggests good solubility in these solvents, driven by van der Waals forces. Diethyl ether, with its slight polarity, may be a particularly effective solvent. |

Experimental Protocols for Quantitative Solubility Determination

Accurate solubility data is best obtained through experimental measurement. The following are standard, detailed methodologies for the quantitative determination of the solubility of this compound.

This method directly measures the mass of solute dissolved in a known volume of solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed vials for collecting the filtrate

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container. The filter and syringe should be pre-equilibrated at the experimental temperature to avoid precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition point of the compound, or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) x 100

-

This method offers high precision and is suitable for a wide range of concentrations.

Objective: To determine the concentration of a saturated solution of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials:

-

Saturated solution of this compound (prepared as in steps 1-3 of the Gravimetric Method)

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Appropriate column for separation

-

Mobile phase (for HPLC) or carrier gas (for GC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with at least five different, known concentrations.

-

-

Analysis of Standards and Sample:

-

Analyze the calibration standards and the filtered saturated sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.99).

-

-

Determination of Sample Concentration:

-

Determine the concentration of this compound in the saturated sample from the calibration curve. If the sample was diluted prior to analysis, account for the dilution factor.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in mg/mL, g/L, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development context.

References

An In-depth Technical Guide to the Reactivity of the Chloro Group in 5-(Benzyloxy)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-chloropyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The strategic positioning of the benzyloxy and chloro substituents on the pyridine core allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the chloro group at the 2-position of the pyridine ring. It details key transformations, including nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the effective utilization of this important synthetic intermediate.

Introduction: The Synthetic Utility of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively introduce substituents onto the pyridine ring is therefore a cornerstone of modern drug discovery. This compound offers two distinct points for chemical modification: the benzyloxy group at the 5-position and the chloro group at the 2-position. The chloro group, in particular, serves as a versatile handle for the introduction of a wide range of functionalities through various synthetic methodologies.

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, rendering the chloro group in this compound susceptible to displacement. This inherent reactivity, coupled with the advent of powerful palladium-catalyzed cross-coupling reactions, has significantly expanded the synthetic utility of this compound. This guide will focus on the principal reactions involving the chloro substituent, providing both theoretical understanding and practical guidance for its application in synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The reaction proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The electron-withdrawing pyridine nitrogen stabilizes the negative charge of this intermediate, facilitating the subsequent expulsion of the chloride leaving group.

The reactivity of the chloro group in this compound allows for the facile introduction of various nucleophiles, including amines, alkoxides, and thiolates.

Amination

The displacement of the chloro group by amines is a common strategy for the synthesis of 2-aminopyridine derivatives. These reactions are typically carried out at elevated temperatures in the presence of a base.

Table 1: Representative Nucleophilic Aromatic Substitution (Amination) Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Ammonia | NaNH₂, liq. NH₃ | 2-Amino-5-(benzyloxy)pyridine | Not Reported |

| Piperidine | K₂CO₃, DMF, 100 °C | 5-(Benzyloxy)-2-(piperidin-1-yl)pyridine | Not Reported |

Note: The data in this table is based on analogous reactions of other 2-chloropyridines and represents expected reactivity.[1]

Experimental Protocol: General Procedure for Nucleophilic Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 eq).

-

The reaction mixture is heated to a temperature between 80-150 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Alkoxylation and Thiolation

Similar to amination, the chloro group can be displaced by alkoxides and thiolates to yield the corresponding 2-alkoxy- and 2-thiopyridine derivatives. These reactions are typically performed under basic conditions to enhance the nucleophilicity of the oxygen or sulfur nucleophile.

Table 2: Representative Alkoxylation and Thiolation Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Sodium Methoxide | CH₃ONa, CH₃OH, reflux | 2-Methoxy-5-(benzyloxy)pyridine | Not Reported |

| Sodium Ethanethiolate | CH₃CH₂SNa, EtOH, reflux | 2-(Ethylthio)-5-(benzyloxy)pyridine | Not Reported |

| Benzyl Mercaptan | K₂CO₃, DMF, 60 °C | 2-(Benzylthio)-5-(benzyloxy)pyridine | Not Reported |

Note: The data in this table is based on analogous reactions of other 2-chloropyridines and represents expected reactivity.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro group of this compound is an excellent substrate for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.[2][3][4]

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane-H₂O | 100 | 12-24 | >90 (expected) |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF / THF | 50 | Overnight | Moderate to High (expected) |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Dioxane-H₂O | 100 | 18 | High (expected) |

Note: The data in this table is based on analogous reactions of other 2-chloropyridines and represents expected reactivity.[1][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask are added this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, P(t-Bu)₃; 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system (e.g., dioxane/water, toluene, DMF) is added via syringe.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[6] This method offers a significant advantage over traditional amination methods due to its milder reaction conditions and broader substrate scope.[6]

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | 100 | 12-24 | High (expected) |

| Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ / H₂O or solvent-free | 100 | 1-4 | Good to Excellent (expected) |

| Benzylamine | Pd₂(dba)₃ / XantPhos | DBU / Toluene or DMF | 100 | 18 | Hit (product observed) |

Note: The data in this table is based on analogous reactions and high-throughput screening results.[1][7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos; 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-3.0 eq).

-

The vessel is sealed, removed from the glovebox, and this compound (1.0 eq) and the desired amine (1.1-1.5 eq) are added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[9]

Table 5: Representative Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 (analogous) |

| 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 60-100 | 3 | High (expected) |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 (analogous) |

Note: The data in this table is based on analogous reactions of other halopyrimidines and represents expected reactivity.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 1-5 mol%), a copper(I) co-catalyst (e.g., CuI; 1-10 mol%), and a base (e.g., Et₃N, piperidine).

-

The mixture is degassed by bubbling with an inert gas for 15-30 minutes.

-

The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or heated until completion.

-

The reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Mechanistic Considerations and Reaction Pathways

The diverse reactivity of the chloro group in this compound can be rationalized through distinct mechanistic pathways. Understanding these mechanisms is crucial for reaction optimization and troubleshooting.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This addition step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The electron-withdrawing nature of the pyridine nitrogen is key to stabilizing this intermediate. In the subsequent elimination step, the aromaticity is restored by the departure of the chloride leaving group, yielding the substituted pyridine product.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, generally proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The choice of ligands on the palladium catalyst is crucial for modulating its reactivity and stability throughout the cycle.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The chloro group at the 2-position exhibits a rich and diverse reactivity, readily participating in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of these key transformations, including representative quantitative data and experimental protocols for SNAr, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the underlying mechanistic principles and having access to practical synthetic procedures, researchers, scientists, and drug development professionals can effectively leverage the reactivity of this compound to construct complex molecular targets with applications in medicine and materials science. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this important intermediate.

References

- 1. 5-(Benzyloxy)-2-chloro-3-methylpyridine|CAS 74650-80-9 [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Benzyloxy Group: A Linchpin in the Functionalization of 5-(Benzyloxy)-2-chloropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-chloropyridine is a pivotal building block in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex molecular architectures. The benzyloxy group at the 5-position is not a mere spectator; its electronic and steric properties profoundly influence the reactivity of the pyridine ring, particularly at the 2-position. This technical guide provides a comprehensive analysis of the benzyloxy group's role in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for chemists engaged in the synthesis and development of novel pyridine-based compounds.

Introduction: Electronic and Steric Influence

The benzyloxy group (-OCH₂Ph) is a versatile substituent whose influence on the reactivity of the this compound ring is twofold.

Electronic Effects: As an oxygen-linked substituent, the benzyloxy group acts as an electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. This effect can modulate the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the inductive effect of the oxygen atom can also play a role. This dual electronic nature makes its overall impact on reaction kinetics and yields dependent on the specific reaction mechanism.

Steric Effects: The benzyloxy group is sterically demanding. This bulk can influence the approach of reagents and catalysts, potentially directing reactions to other positions or affecting the rate of reaction at the adjacent C-4 and C-6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro substituent is the primary site for functionalization via cross-coupling reactions. The benzyloxy group plays a crucial, albeit indirect, role in the success of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, this reaction is employed to introduce aryl or vinyl substituents at the 2-position. The electron-donating nature of the benzyloxy group can influence the electron density at the C2-Cl bond, which is a key parameter in the rate-determining oxidative addition step of the catalytic cycle.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of N-aryl compounds. The benzyloxy group's electronic contribution can affect the rates of both oxidative addition and reductive elimination, the key steps in the formation of the C-N bond.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the 2-position of the pyridine and a terminal alkyne. This reaction is instrumental in creating extended π-systems and is widely used in materials science and medicinal chemistry. A study on the analogous 2-benzyloxy-5-bromopyrimidines provides insight into the expected yields for such transformations.[1]

Quantitative Data Summary

The following table presents representative data for the Sonogashira coupling of a benzyloxy-substituted halopyrimidine, which serves as a reasonable proxy for the reactivity of this compound.[1]

| Coupling Partner (Alkyne) | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 4 | 89 |

| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 5 | 91 |

| 3-Butyn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 4 | 94 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 6 | 90 |

| 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 5 | 92.4 |

| 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 6 | 91.2 |

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are prevalent, the 2-position of the pyridine ring is also susceptible to direct nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for attack by nucleophiles. The electron-donating benzyloxy group at C5 can slightly diminish this effect compared to an unsubstituted ring, but the reaction remains a viable pathway for introducing nucleophiles.

Reactivity at the Benzyloxy Group: Debenzylation

The benzyloxy group itself can be a site of reaction, most commonly through debenzylation to reveal the corresponding 5-hydroxypyridine. This transformation is critical in the final stages of a synthesis to unmask a polar functional group. Common methods include catalytic hydrogenolysis or acid-mediated cleavage.

Experimental Protocols

The following are representative protocols for key transformations of this compound, adapted from established procedures for analogous substrates.

Protocol 1: Suzuki-Miyaura Coupling (Representative)

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving a suitable palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Representative)

-

Reaction Setup: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

-

Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv).

-

Reaction Conditions: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C until completion (monitored by TLC).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Debenzylation via Hydrogenolysis (Representative)

-

Reaction Setup: Dissolve 5-(benzyloxy)-2-substituted-pyridine (1.0 equiv) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a palladium catalyst, typically 10% Pd on carbon (10% w/w).

-

Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, which can be further purified if necessary.

Conclusion

The benzyloxy group at the 5-position of 2-chloropyridine is a powerful modulator of the molecule's chemical behavior. Its electron-donating properties influence the kinetics of synthetically crucial cross-coupling reactions, while its presence allows for a late-stage deprotection to reveal a valuable hydroxyl functional group. A thorough understanding of these effects is paramount for the strategic design of synthetic routes targeting novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols to effectively harness the chemistry of this versatile building block.

References

The Versatile Scaffold: 5-(Benzyloxy)-2-chloropyridine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a valuable building block for the synthesis of novel therapeutic agents. Among the vast array of substituted pyridines, 5-(benzyloxy)-2-chloropyridine has emerged as a particularly useful intermediate. The presence of a chloro group at the 2-position allows for facile functionalization through various cross-coupling reactions, while the benzyloxy group at the 5-position can influence the molecule's physicochemical properties and provide a handle for further modification or act as a key pharmacophoric element. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer and anticoagulant agents.

Core Applications in Drug Discovery

The strategic placement of the chloro and benzyloxy substituents on the pyridine ring makes this compound and its analogs versatile starting materials for the synthesis of complex, biologically active molecules. Two prominent areas where this scaffold has shown significant promise are in the development of potent anticancer agents and as a key building block for anticoagulants.

Anticancer Drug Discovery: Targeting Phosphoinositide-Specific Phospholipase C (PI-PLC)

Recent research has highlighted the potential of thieno[2,3-b]pyridine derivatives, synthesized from precursors structurally related to this compound, as potent anti-proliferative agents. These compounds have demonstrated nanomolar efficacy against various cancer cell lines, with a proposed mechanism of action involving the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[1]

Signaling Pathway of PI-PLC in Cancer:

PI-PLC is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), leading to the activation of downstream pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, and migration.[1][2][5] The inhibition of PI-PLC by thieno[2,3-b]pyridine derivatives represents a promising strategy for cancer therapy.

Caption: PI-PLC signaling pathway and its inhibition in cancer.

Quantitative Biological Data:

The following table summarizes the in vitro anti-proliferative activity of representative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives against human cancer cell lines.

| Compound ID | R1 | R2 | HCT116 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |

| 7h | 2-Me | 3-Cl | 25 | 50 |

| 7i | 2-Me | 3-Br | 25 | 50 |

Data sourced from a study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines.[1]

Anticoagulant Drug Development: Synthesis of Factor Xa Inhibitors

The chloropyridine scaffold is a key component in the synthesis of the FDA-approved anticoagulant, Betrixaban. Betrixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[6] The synthesis of a key intermediate for Betrixaban involves the use of 2-amino-5-chloropyridine, a close structural analog of this compound.

The Role of Factor Xa in the Coagulation Cascade:

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a blood clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[7][8][9]

Caption: The coagulation cascade and the inhibitory action of Betrixaban.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. The following protocols provide a starting point for key transformations.

Protocol 1: General Procedure for the Synthesis of 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine Derivatives

This protocol is adapted from the synthesis of potent anti-proliferative agents.[1]

Experimental Workflow:

Caption: General synthetic workflow for thieno[2,3-b]pyridines.

Materials:

-

Substituted 2-chloro-3-cyanopyridine (e.g., a derivative of this compound)

-

An appropriate α-mercapto ketone or aldehyde

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Substituted aroyl chloride

-

Acylating agent (e.g., acetic anhydride)

-

Cyclizing agent (e.g., polyphosphoric acid)

Procedure:

-

Gewald Reaction: To a solution of the substituted 2-chloro-3-cyanopyridine and the α-mercapto ketone/aldehyde in ethanol, add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for the appropriate time. The resulting 2-aminothiophene intermediate can be isolated by filtration.

-

Acylation: The 2-aminothiophene intermediate is then acylated with a substituted aroyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) to yield the corresponding amide.

-

Cyclization: The amide intermediate is heated in the presence of a cyclizing agent such as polyphosphoric acid to afford the final 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivative. The product can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of a Key Intermediate for Betrixaban

This protocol describes the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, a crucial intermediate in the production of Betrixaban.[8]

Materials:

-

5-Methoxy-2-nitrobenzoic acid

-

2-Amino-5-chloropyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Solvent (e.g., tetrahydrofuran, acetonitrile)

Procedure:

-

To a reaction vessel, add 5-methoxy-2-nitrobenzoic acid, N-hydroxysuccinimide (NHS), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent such as tetrahydrofuran or acetonitrile.[8]

-

Stir the mixture at room temperature to activate the carboxylic acid.[8]

-

Add 2-amino-5-chloropyridine to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).[8]

-

Upon completion, the product can be precipitated by the addition of water and collected by filtration. The filter cake is washed with water and ethanol and then dried under vacuum to yield N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.[8]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines

The 2-chloro position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl or heteroaryl substituents.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.

-

After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups at the 2-position of the pyridine ring.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.

-

The reaction is then cooled, and the product is isolated and purified using standard workup and chromatographic techniques.

Conclusion

This compound and its analogs are undeniably valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of potent anticancer agents and as a key building block for the approved anticoagulant Betrixaban underscores their importance in modern drug discovery. The synthetic handles provided by the chloro and benzyloxy groups allow for the construction of diverse and complex molecular architectures, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this promising scaffold in the development of new and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hidden Conundrum of Phosphoinositide Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Factor X - Wikipedia [en.wikipedia.org]

- 7. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 5-(Benzyloxy)-2-chloropyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of a wide array of herbicides, fungicides, and insecticides. Among the numerous pyridine-based building blocks, 5-(benzyloxy)-2-chloropyridine stands out as a particularly valuable intermediate. Its unique bifunctional nature, featuring a reactive chloro substituent at the 2-position and a protected hydroxyl group at the 5-position, allows for sequential and site-selective modifications. This technical guide explores the potential of this compound as a starting material for the synthesis of novel agrochemicals, providing a hypothetical, yet chemically robust, pathway to a plausible herbicidal compound.

Core Chemical Properties and Reactivity

This compound offers two primary sites for chemical transformation: the nucleophilic aromatic substitution (SNAr) at the C2 position and the deprotection of the benzyl ether at the C5 position. The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. The benzyloxy group serves as a stable protecting group for the 5-hydroxyl functionality, which can be readily cleaved under various conditions to unmask the phenol for further derivatization.

Hypothetical Synthesis of a Novel Herbicide

To illustrate the synthetic utility of this compound, a hypothetical multi-step synthesis of a novel herbicidal candidate, N-(4-fluorophenyl)-5-hydroxy-pyridine-2-carboxamide, is presented. This target molecule incorporates a 5-hydroxypyridine core, a common feature in bioactive compounds, and a carboxamide linkage, which is prevalent in many commercial herbicides.

The proposed synthetic pathway involves three key steps:

-

Nucleophilic Aromatic Substitution: Reaction of this compound with a cyanide source to introduce a nitrile group at the 2-position.

-

Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

-

Amide Coupling and Deprotection: Formation of the amide bond with 4-fluoroaniline, followed by the deprotection of the benzyl ether to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-cyanopyridine

To a solution of this compound (21.9 g, 100 mmol) in dimethyl sulfoxide (DMSO, 200 mL) is added potassium cyanide (9.75 g, 150 mmol). The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 5-(benzyloxy)-2-cyanopyridine as a white solid.

Step 2: Synthesis of 5-(Benzyloxy)picolinic acid

5-(Benzyloxy)-2-cyanopyridine (21.0 g, 100 mmol) is suspended in a mixture of water (100 mL) and concentrated sulfuric acid (50 mL). The mixture is heated to reflux and stirred for 8 hours. After cooling, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate until a pH of 7 is reached. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(benzyloxy)picolinic acid as a pale yellow solid.

Step 3: Synthesis of N-(4-fluorophenyl)-5-hydroxypyridine-2-carboxamide

A suspension of 5-(benzyloxy)picolinic acid (22.9 g, 100 mmol) in thionyl chloride (50 mL) with a catalytic amount of dimethylformamide (DMF, 0.5 mL) is stirred at room temperature for 2 hours. The excess thionyl chloride is removed under reduced pressure to give the crude acid chloride. The acid chloride is dissolved in anhydrous dichloromethane (200 mL) and cooled to 0 °C. A solution of 4-fluoroaniline (11.1 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in dichloromethane (100 mL) is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude intermediate is dissolved in methanol (300 mL), and 10% palladium on carbon (1.0 g) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization from ethanol to give N-(4-fluorophenyl)-5-hydroxypyridine-2-carboxamide as a white crystalline solid.

Quantitative Data Summary

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1 | This compound | 5-(Benzyloxy)-2-cyanopyridine | 219.67 | 100 | 21.02 | 18.9 | 90 | 98 |

| 2 | 5-(Benzyloxy)-2-cyanopyridine | 5-(Benzyloxy)picolinic acid | 210.22 | 90 | 20.63 | 18.3 | 89 | 97 |

| 3 | 5-(Benzyloxy)picolinic acid | N-(4-fluorophenyl)-5-hydroxypyridine-2-carboxamide | 229.23 | 80 | 21.09 | 15.8 | 75 | 99 |

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its distinct reactive sites allow for a range of chemical transformations, enabling the construction of complex molecular architectures. The hypothetical synthesis presented herein demonstrates a practical and efficient route to a potential herbicidal compound, highlighting the strategic importance of this intermediate in the discovery and development of new crop protection agents. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the agrochemical industry.

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-(Benzyloxy)-2-chloropyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This application note provides a detailed protocol for the Suzuki coupling of 5-(benzyloxy)-2-chloropyridine with various arylboronic acids. Due to the electron-rich nature of the pyridine ring and the inherent lower reactivity of aryl chlorides compared to bromides or iodides, careful selection of the catalytic system is crucial for achieving high yields.[4][5]

The 2-chloropyridine moiety, while less reactive than its bromo or iodo counterparts, offers advantages in terms of substrate availability and cost.[5] The success of the coupling often relies on the use of highly active palladium catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step of the C-Cl bond to the palladium(0) center.[4][6]

Catalytic Cycle Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Experimental Protocols and Conditions

A general procedure for the Suzuki coupling of this compound is outlined below. Optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acids to achieve maximum yield.

General Protocol

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.[6]

-

In a separate vial, the palladium precatalyst and ligand are dissolved in a portion of the degassed solvent to form a catalyst premix.

-

The remaining degassed solvent is added to the Schlenk flask containing the reagents, followed by the catalyst premix via syringe.[7]

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring and monitored by TLC or GC-MS.[4]

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[7]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 5-(benzyloxy)-2-arylpyridine.[7]

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki coupling experiment.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on established protocols for similar 2-chloropyridine substrates.[4][6][7]

Table 1: Recommended Catalytic Systems

| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 2% Pd, 4% Ligand | Highly effective for heteroaryl chlorides, promoting the difficult oxidative addition step.[4][6] |

| Pd₂(dba)₃ | XPhos | 2% Pd, 4% Ligand | A robust system for coupling aryl chlorides, often providing good yields.[8] |

| Pd(PPh₃)₄ | None | 3-5% | A common Pd(0) source, though may be less effective for unreactive chlorides compared to more specialized systems.[9] |

| PEPPSI-IPr | None | 2-3% | An N-heterocyclic carbene (NHC) based catalyst, highly active for challenging couplings.[6] |

Table 2: Screening of Bases and Solvents

| Base | Solvent System | Temperature (°C) | Comments |

| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100-110 | A strong base, often effective for challenging couplings of aryl chlorides.[6] |

| K₂CO₃ | Toluene / H₂O (4:1) | 100 | A standard and cost-effective choice, widely applicable.[2] |

| Cs₂CO₃ | DMF | 90-100 | A highly effective but more expensive base, can sometimes improve yields. |

| KF | THF | 80 | A milder base, useful if the substrate is sensitive to stronger bases.[10] |

Troubleshooting and Optimization

-

Low or No Yield: This is often due to the low reactivity of the C-Cl bond.[4] Consider switching to a more active catalyst system, such as one employing a Buchwald ligand (SPhos, XPhos) or an NHC ligand. Increasing the reaction temperature or catalyst loading may also be beneficial.[4] Ensure the reaction is thoroughly degassed to prevent catalyst deactivation.

-

Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid.[4] Using anhydrous solvents and ensuring the base is not excessively strong can help mitigate this issue. Alternatively, using the corresponding boronic ester (e.g., pinacol ester) can increase stability.[4]

-

Homocoupling: The self-coupling of the boronic acid can be promoted by the presence of oxygen.[6] Thorough degassing of the reaction mixture and solvents is critical. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[6]

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Reaction of 5-(Benzyloxy)-2-chloropyridine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in modern organic synthesis.[1] Its application is particularly significant in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

This document provides detailed application notes and protocols for the Sonogashira reaction of 5-(benzyloxy)-2-chloropyridine with a variety of terminal alkynes. The resulting 5-(benzyloxy)-2-(alkynyl)pyridine derivatives are valuable scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The benzyloxy group at the 5-position can serve as a synthetic handle for further functionalization or as a key pharmacophoric element.